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molecular formula C8H14N2 B8692610 5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine

5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine

Cat. No. B8692610
M. Wt: 138.21 g/mol
InChI Key: AYYHLKRECDVVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)N1CC2=C(CN(C)CC2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][N:2]1[CH2:3][C:4]2=[C:5]([CH2:6][CH2:7]1)[CH2:8][N:9]([C:11]([O:12][CH2:13][CH3:14])=[O:15])[CH2:10]2.[OH2:16]>>[CH3:1][N:2]1[CH2:3][C:4]2=[C:5]([CH2:6][CH2:7]1)[CH2:8][NH:9][CH2:10]2

Inputs

Step One
Name
CCOC(=O)N1CC2=C(CN(C)CC2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)N1CC2=C(CN(C)CC2)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2=C(CNC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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